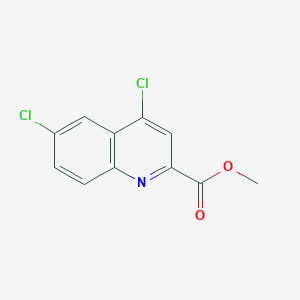
1-(2-Methylpropyl)piperidine-4-carbonitrile
説明
1-(2-Methylpropyl)piperidine-4-carbonitrile, also known as 1-MPCN, is an organic compound that is used in many scientific and laboratory experiments. It is a cyclic amine that is composed of a nitrogen atom and four carbon atoms. 1-MPCN is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
科学的研究の応用
1-(2-Methylpropyl)piperidine-4-carbonitrile is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as the anti-cancer drug paclitaxel. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Additionally, 1-(2-Methylpropyl)piperidine-4-carbonitrile is used in the synthesis of polymers, which are used in the production of plastics and other materials.
作用機序
1-(2-Methylpropyl)piperidine-4-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Methylpropyl)piperidine-4-carbonitrile can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, memory, and focus.
Biochemical and Physiological Effects
1-(2-Methylpropyl)piperidine-4-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter acetylcholine, which can lead to improved cognitive function. Additionally, 1-(2-Methylpropyl)piperidine-4-carbonitrile has been found to have anti-inflammatory and analgesic effects, and it has been found to have antioxidant properties.
実験室実験の利点と制限
1-(2-Methylpropyl)piperidine-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, 1-(2-Methylpropyl)piperidine-4-carbonitrile also has some limitations. It is not very soluble in water, making it difficult to use in experiments involving water-based solutions. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
1-(2-Methylpropyl)piperidine-4-carbonitrile has a variety of potential future applications. It could potentially be used in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used in the development of new drugs, as it has been found to have anti-inflammatory and analgesic effects. Finally, it could be used in the development of new polymers and materials, as it has been found to be effective in the synthesis of polymers.
特性
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)8-12-5-3-10(7-11)4-6-12/h9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIPKXGZNFGGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




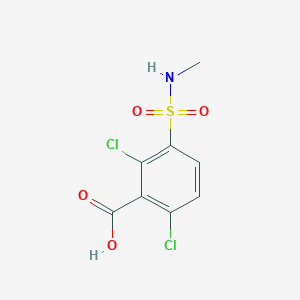
![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)

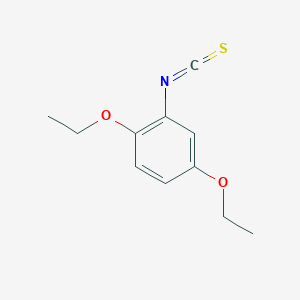
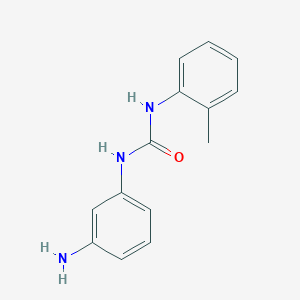

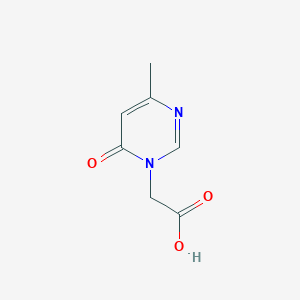
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
